3-(4-Chlorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1-[(3-methylthiophen-2-yl)methyl]urea
Description
3-(4-Chlorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1-[(3-methylthiophen-2-yl)methyl]urea is a urea-derived compound characterized by a 4-chlorophenyl group, a tetrahydrothiophene-1,1-dioxide (sulfolane) moiety, and a 3-methylthiophen-2-ylmethyl substituent. This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors via noncovalent interactions (e.g., hydrogen bonds, van der Waals forces) .
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-(1,1-dioxothiolan-3-yl)-1-[(3-methylthiophen-2-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S2/c1-12-6-8-24-16(12)10-20(15-7-9-25(22,23)11-15)17(21)19-14-4-2-13(18)3-5-14/h2-6,8,15H,7,9-11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKIAQOSEIHYCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN(C2CCS(=O)(=O)C2)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(3-methyl-2-thienyl)methyl]urea typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 4-chloroaniline with a suitable isocyanate to form the corresponding urea derivative.
Cyclization: The intermediate undergoes cyclization with a thienyl derivative under controlled conditions to form the dioxidotetrahydrothienyl ring.
Final coupling: The final step involves coupling the cyclized product with 3-methyl-2-thienylmethyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N’-(4-chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(3-methyl-2-thienyl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The thienyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the dioxidotetrahydrothienyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated or deoxygenated derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
N’-(4-chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(3-methyl-2-thienyl)methyl]urea has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(4-chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(3-methyl-2-thienyl)methyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of arylurea derivatives, which are often studied for their biological activities. Below is a detailed comparison with structurally related compounds, focusing on substituent effects, physicochemical properties, and functional implications.
Structural and Substituent Analysis
Physicochemical and Functional Properties
- Polarity and Solubility : The sulfone group in the target compound likely increases aqueous solubility compared to thiadiazole-based analogs, which rely on aromatic rings for lipophilicity .
- Hydrogen-Bonding Capacity: The urea moiety in all compounds serves as a hydrogen-bond donor/acceptor. However, the sulfone group in the target compound may form additional dipole-dipole interactions, enhancing binding specificity .
- Biological Activity : Thiadiazole derivatives () are associated with antimicrobial and anticancer activities due to their planar, conjugated systems. The target compound’s sulfolane ring may instead favor kinase inhibition, as sulfones are common in kinase-targeting drugs (e.g., BAY 43-9006) .
Computational Insights
- Wavefunction analysis (e.g., Multiwfn, ) could quantify charge transfer differences between sulfone and thiadiazole substituents, explaining variations in binding affinities .
Biological Activity
The compound 3-(4-Chlorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1-[(3-methylthiophen-2-yl)methyl]urea is a thiourea derivative that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula: C22H22ClN2O5S
- Molecular Weight: 445.9 g/mol
- CAS Number: 951973-00-5
Biological Activity Overview
Thiourea derivatives, including the compound in focus, have been reported to exhibit a range of biological activities:
1. Antimicrobial Activity
Studies have shown that thiourea derivatives possess significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC): The compound demonstrated MIC values ranging from 40 to 50 µg/mL against various pathogens such as E. faecalis, P. aeruginosa, and K. pneumoniae .
- Comparison with Standard Antibiotics: Inhibition zones measured up to 29 mm, showing comparable efficacy to standard antibiotics like ceftriaxone .
2. Anticancer Activity
The anticancer potential of thiourea derivatives is notable:
- IC50 Values: Studies indicate IC50 values between 3 to 14 µM against various cancer cell lines, including pancreatic and breast cancer cells .
- Mechanisms of Action: The compound targets specific molecular pathways that inhibit angiogenesis and alter cancer cell signaling, making it a promising candidate for cancer therapy .
3. Anti-inflammatory Effects
Research has indicated that thiourea derivatives can also exhibit anti-inflammatory properties:
- Cytokine Modulation: These compounds may reduce the production of pro-inflammatory cytokines, contributing to their therapeutic potential in inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various thiourea derivatives against clinical isolates. The compound exhibited significant antibacterial activity with inhibition zones comparable to established antibiotics, indicating its potential as an alternative treatment option.
Case Study 2: Anticancer Properties
In vitro studies on human leukemia cell lines revealed that the compound inhibited cell proliferation with an IC50 value of approximately 1.5 µM. This suggests strong anticancer activity, particularly in hematological malignancies .
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition: Thiourea derivatives often act as enzyme inhibitors by forming hydrogen bonds with the active sites of target proteins, disrupting their function .
- Cell Signaling Pathways: The modulation of signaling pathways involved in cell growth and apoptosis is crucial for its anticancer effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
